

physicochemical properties of 2-Methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyloxazolo[4,5-c]pyridine

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Methyloxazolo[4,5-c]pyridine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-Methyloxazolo[4,5-c]pyridine** (CAS: 78998-29-5), a heterocyclic scaffold of interest in medicinal chemistry and drug development. For researchers and scientists, understanding properties such as solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and thermal stability is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of public experimental data for this specific molecule, this guide integrates predicted values with established, detailed experimental protocols for their determination. By contextualizing the data with insights from structurally related analogues, we offer a robust framework for the characterization and application of this compound in research settings. This document serves not only as a data repository but also as a practical manual for the empirical validation of key molecular attributes.

Introduction: The Oxazolopyridine Scaffold in Drug Discovery

The fusion of an oxazole ring with a pyridine core creates the oxazolopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in molecules designed to interact with a range of biological targets.

The pyridine ring can serve as a hydrogen bond acceptor and engage in π -stacking interactions, while the oxazole moiety provides a five-membered ring with distinct electronic properties and potential for further functionalization. **2-Methyloxazolo[4,5-c]pyridine** is a specific isomer within this class, and its physicochemical profile dictates its potential as a lead structure or fragment in drug design. Key properties like aqueous solubility influence formulation and bioavailability, lipophilicity governs membrane permeability and distribution, and pKa affects the charge state in different physiological compartments, which is critical for target binding and off-target effects.

Fused heterocyclic systems like thiazolopyridines and imidazopyridines are well-represented in drug discovery literature, often investigated for their potential as kinase inhibitors or for their antimicrobial and anti-inflammatory properties.^{[1][2]} Understanding the specific contributions of the 2-methyl and the oxazolo[4,5-c] fusion to the overall molecular properties is therefore essential for its rational development.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the available and predicted physicochemical data for **2-Methyloxazolo[4,5-c]pyridine**. It is critical to note that much of this data is derived from computational models and awaits experimental verification.^[3] The subsequent sections provide detailed protocols for obtaining these empirical values.

Property	Value	Data Type	Significance in Drug Development
Molecular Formula	C ₇ H ₆ N ₂ O	N/A	Defines the elemental composition and exact mass.
Molecular Weight	134.14 g/mol	N/A	A key parameter for stoichiometry and ligand efficiency calculations.
Melting Point	47-50 °C	Experimental	Indicates purity, lattice energy, and aids in solid-state formulation.
Boiling Point	232 °C	Predicted	Relevant for purification (distillation) and thermal stability assessment.
Density	1.229 g/cm ³	Predicted	Useful for formulation and process chemistry calculations.
LogP	1.53	Predicted	Measures lipophilicity; impacts solubility, permeability, and metabolism.
pKa	Not Available	N/A	Predicts the ionization state at physiological pH, affecting solubility and target binding.
Aqueous Solubility	Not Available	N/A	Crucial for bioavailability and developing parenteral or oral formulations.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can lead to poor aqueous solubility and high metabolic turnover, while low values may hinder membrane permeability.

The predicted LogP of 1.53 for **2-Methyloxazolo[4,5-c]pyridine** suggests a compound with moderate lipophilicity, a favorable starting point for many drug discovery programs.^[3] However, this value does not account for ionization. Since the pyridine nitrogen is basic, the distribution coefficient (LogD), which is pH-dependent, provides a more physiologically relevant measure.

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol describes the "gold standard" shake-flask method for determining the LogD at a specific pH (e.g., physiological pH 7.4).^[4]

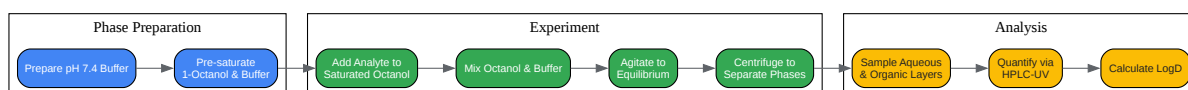
Causality and Trustworthiness: This method directly measures the partitioning of the analyte between two immiscible phases, making it a highly reliable and self-validating system. The use of a buffered aqueous phase ensures the pH is controlled, which is critical for ionizable compounds. Pre-saturation of the solvents minimizes volume changes upon mixing.

Methodology:

- Preparation of Phases:
 - Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
 - Organic Phase: Use 1-octanol.
 - Pre-saturate the 1-octanol by shaking it with the pH 7.4 buffer for 24 hours. Similarly, pre-saturate the buffer with 1-octanol. Separate the layers using a separatory funnel after they have settled. This prevents volume changes during the experiment.

- Sample Preparation: Prepare a stock solution of **2-Methyloxazolo[4,5-c]pyridine** in 1-octanol (e.g., 1 mg/mL).
- Partitioning:
 - In a glass vial, combine 5 mL of the pre-saturated buffer and 5 mL of the pre-saturated 1-octanol containing the analyte.
 - Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The time to equilibrium should be determined in preliminary experiments.
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
- Quantification:
 - Carefully remove an aliquot from both the aqueous and organic phases.
 - Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
- Calculation: The LogD is calculated as:
 - $\text{LogD} = \log_{10} ([\text{Analyte}]_{\text{octanol}} / [\text{Analyte}]_{\text{aqueous}})$

Workflow for Shake-Flask LogD Determination



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Caption: Workflow for determining LogD via the shake-flask method.

Ionization Constant (pKa): The Key to Physiological Behavior

The pKa is the pH at which a compound is 50% ionized. For **2-Methyloxazolo[4,5-c]pyridine**, the most basic center is expected to be the pyridine nitrogen. Its pKa will determine the compound's charge state across the gastrointestinal tract and in the bloodstream, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A basic pKa in the range of 6-8 can be beneficial for aqueous solubility but may also lead to lysosomal trapping.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Causality and Trustworthiness: This method relies on the fundamental Henderson-Hasselbalch relationship. By precisely measuring pH changes upon the addition of a strong acid or base, the inflection point of the titration curve directly corresponds to the pKa. The use of co-solvents allows for the analysis of compounds with low water solubility, with subsequent extrapolation to aqueous pKa.

Methodology:

- **System Setup:** Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature (e.g., 25 °C) and an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution.
- **Sample Preparation:**
 - Accurately weigh a sample of **2-Methyloxazolo[4,5-c]pyridine** and dissolve it in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is used.
 - The solution should contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

- Titration:
 - Since the compound is expected to be basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).
 - Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
 - Record the pH value after each addition of titrant.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point. More accurately, the first or second derivative of the titration curve is used to precisely identify the equivalence point(s).
 - If a co-solvent was used, perform titrations at several different co-solvent ratios and extrapolate the results to 0% co-solvent to obtain the aqueous pKa (Yasuda-Shedlovsky extrapolation).

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around 2.5-2.8 ppm) and aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the [4,5-c] fusion pattern.
 - ^{13}C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The methyl carbon will appear upfield, while the aromatic and heterocyclic carbons will be in the 110-160 ppm range. Data from related structures like 2-(1,3-oxazolin-2-yl)pyridine can provide comparative reference points for chemical shifts.^[5]

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should readily show the protonated molecule $[M+H]^+$ at m/z 135.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations from the methyl and aromatic groups, as well as C=N and C=C stretching frequencies from the fused ring system in the $1500\text{-}1650\text{ cm}^{-1}$ region. C-O-C stretching from the oxazole ring would be expected around $1050\text{-}1250\text{ cm}^{-1}$.

Conclusion and Future Directions

2-Methyloxazolo[4,5-c]pyridine presents a heterocyclic scaffold with physicochemical properties that are, based on predictions, favorable for drug discovery applications.[3] Its moderate lipophilicity and expected basicity position it as a promising starting point for chemical exploration. However, this guide highlights the critical need for experimental validation of these properties. The protocols detailed herein provide a clear and robust roadmap for researchers to determine the empirical values for LogD, pKa, and solubility. This empirical data is indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design of novel therapeutics based on the oxazolopyridine core.

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- To cite this document: BenchChem. [physicochemical properties of 2-Methyloxazolo[4,5-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029799#physicochemical-properties-of-2-methyloxazolo-4-5-c-pyridine]

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